molecular formula C9H9NO2S B13507116 2-(2-(Methylsulfonyl)phenyl)acetonitrile

2-(2-(Methylsulfonyl)phenyl)acetonitrile

Cat. No.: B13507116
M. Wt: 195.24 g/mol
InChI Key: XLTWJDXVHVPWPG-UHFFFAOYSA-N
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Description

2-(2-(Methylsulfonyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H9NO2S It is a nitrile derivative characterized by the presence of a methylsulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylsulfonyl)phenyl)acetonitrile typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. The reaction proceeds through a series of steps, including nucleophilic substitution and condensation reactions . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylsulfonyl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(Methylsulfonyl)phenyl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

2-(2-(Methylsulfonyl)phenyl)acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential biological activities.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-(2-methylsulfonylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO2S/c1-13(11,12)9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3

InChI Key

XLTWJDXVHVPWPG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CC#N

Origin of Product

United States

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